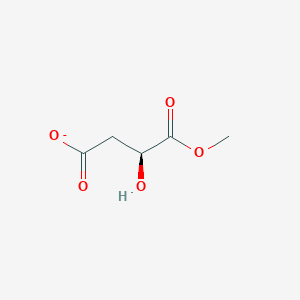

(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

189751-08-4 |

|---|---|

Molecular Formula |

C5H7O5- |

Molecular Weight |

147.11 g/mol |

IUPAC Name |

(3S)-3-hydroxy-4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/p-1/t3-/m0/s1 |

InChI Key |

RTSODCRZYKSCLO-VKHMYHEASA-M |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)[O-])O |

Canonical SMILES |

COC(=O)C(CC(=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Stereoselective Approaches for 3s 3 Hydroxy 4 Methoxy 4 Oxobutanoate

Chemoenzymatic Synthesis Strategies for (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to achieve efficient and stereoselective production of target molecules.

Enzymatic Hydrolysis and Esterification Routes

One common chemoenzymatic approach is the kinetic resolution of a racemic mixture of 3-hydroxy-4-methoxy-4-oxobutanoate. This would involve the use of a lipase (B570770), an esterase, or a protease to selectively hydrolyze or esterify one of the enantiomers, allowing for the separation of the desired (3S) enantiomer.

For example, a racemic methyl 3-hydroxy-4-methoxy-4-oxobutanoate could be subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CAL-B), could selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted ester. Subsequent separation would yield the enantiomerically enriched this compound. Conversely, enzymatic esterification of a racemic 3-hydroxy-4-methoxy-4-oxobutanoic acid with an alcohol in a non-aqueous solvent could also achieve resolution.

Biocatalytic Cascades for Stereoselective Production

Biocatalytic cascades involve multiple enzymatic reactions occurring in a single pot, often sequentially, to convert a simple starting material into a more complex product. For the synthesis of this compound, a hypothetical cascade could start from a prochiral ketone.

A potential cascade could involve the asymmetric reduction of a precursor like 4-methoxy-3-oxo-4-oxobutanoate using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). These enzymes, often requiring a cofactor like NADPH or NADH, can exhibit high stereoselectivity, directly yielding the (3S) configuration. The cofactor can be regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase), making the process more cost-effective.

Enzyme Selection and Optimization for Enantioselectivity

The success of any chemoenzymatic approach hinges on the selection of the right enzyme and the optimization of reaction conditions. Screening of commercially available enzyme libraries (lipases, esterases, reductases) against the racemic substrate or prochiral precursor would be the first step.

Once a suitable enzyme is identified, optimization of parameters such as pH, temperature, solvent system, and substrate concentration is crucial to maximize both the conversion and the enantiomeric excess (ee) of the product. Protein engineering techniques, such as directed evolution or site-directed mutagenesis, could be employed to further enhance the enzyme's activity, stability, and stereoselectivity for this specific substrate.

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis utilizes chiral catalysts to stereoselectively transform a prochiral substrate into a chiral product.

Chiral Auxiliaries and Ligand-Controlled Methods

The use of chiral auxiliaries involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a glyoxylate (B1226380) derivative bearing a chiral auxiliary could undergo a nucleophilic addition reaction, with the auxiliary directing the formation of the (S)-stereocenter. Subsequent removal of the auxiliary would yield the desired product.

Ligand-controlled methods involve the use of a chiral ligand complexed to a metal center. The chiral environment created by the ligand directs the stereoselectivity of the reaction. For example, the asymmetric hydrogenation of a C=C or C=O bond in a suitable precursor using a chiral rhodium or ruthenium complex with ligands like BINAP or DuPhos could be a viable route.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Organocatalysis employs small chiral organic molecules as catalysts. For the synthesis of this compound, an asymmetric aldol (B89426) reaction could be a key step. A chiral amine catalyst, such as proline or its derivatives, could catalyze the reaction between a methoxy-containing ketone equivalent and a glyoxylate derivative to stereoselectively form the C-C bond and the hydroxyl group with the desired (S) configuration.

Metal-catalyzed asymmetric transformations offer a broad range of possibilities. For instance, an asymmetric hydrosilylation of a keto-ester precursor followed by hydrolysis could yield the chiral alcohol. Chiral complexes of metals like rhodium, ruthenium, or iridium with appropriate chiral ligands would be employed to achieve high enantioselectivity.

Diastereoselective and Enantioselective Reaction Pathways

Advanced synthetic routes to β-hydroxy esters like this compound often employ asymmetric catalysis to establish the key stereocenter. These methods start from achiral precursors and use a chiral catalyst to induce enantioselectivity.

One prominent pathway is the asymmetric hydrogenation of β-keto esters . The precursor, dimethyl 2-oxosuccinate, can be hydrogenated using chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, TangPhos). This reaction can produce the desired (3S)-hydroxy ester with high enantiomeric excess (ee). For instance, the Rh-TangPhos catalyst has been successfully used for the asymmetric hydrogenation of related substrates like itaconic acid derivatives, achieving up to 99% ee. nih.gov

Another powerful approach is the enantioselective reduction using biocatalysts . Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high stereoselectivity. By selecting the appropriate KRED, the reduction of dimethyl 2-oxosuccinate can be directed to yield the (3S) enantiomer with high purity. This biocatalytic method is advantageous due to its mild reaction conditions and high efficiency. rsc.org

Furthermore, decarboxylative aldol reactions catalyzed by chiral nickel-oxazoline complexes have been developed for the synthesis of structurally diverse β-hydroxy esters. acs.org This method utilizes malonic acid half-oxyesters as nucleophiles, which react with aldehydes to afford the target compounds with good yields and enantioselectivities under mild conditions. acs.org

Table 1: Comparison of Advanced Stereoselective Methods

| Method | Precursor | Key Reagent/Catalyst | Advantages | Potential Challenges |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Dimethyl 2-oxosuccinate | Chiral Rhodium or Ruthenium complexes (e.g., Rh-TangPhos) | High enantioselectivity, well-established methodology. nih.gov | Requires high-pressure hydrogen, expensive catalysts. |

| Biocatalytic Reduction | Dimethyl 2-oxosuccinate | Ketoreductases (KREDs) | Extremely high stereoselectivity, mild conditions, environmentally friendly. rsc.org | Enzyme stability and cost, substrate specificity. |

| Asymmetric Aldol Reaction | Malonic acid half-oxyesters | Chiral Ni-oxazoline complexes | Mild conditions, broad substrate scope. acs.org | Precursor synthesis required, catalyst sensitivity. |

Conventional Organic Synthesis Routes to this compound

Conventional routes often leverage the "chiral pool," using readily available, enantiomerically pure natural products as starting materials. L-aspartic acid and L-malic acid are common precursors for synthesizing this compound, as they already possess the correct stereochemistry at the C3 (equivalent to C2 in the amino/malic acid nomenclature).

The formation of the methyl ester is a crucial step in the synthesis. When starting from amino acids like L-aspartic acid, selective esterification is often required.

A widely used method involves the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a common reagent for this transformation. For example, L-aspartic acid can be treated with SOCl₂ in methanol at low temperatures (-10°C to room temperature) to selectively form L-aspartic acid β-methyl ester hydrochloride in high yield (e.g., 92%). jchps.com This method is effective for producing the desired monoester.

Another convenient and mild method utilizes trimethylchlorosilane (TMSCl) with methanol at room temperature. nih.govresearchgate.net This system efficiently converts various amino acids into their corresponding methyl ester hydrochlorides in good to excellent yields. nih.govresearchgate.net This approach avoids harsh conditions and tedious workup procedures associated with other methods. nih.gov

When starting from L-malic acid, both carboxylic acid groups can be esterified simultaneously under standard Fischer esterification conditions, for example, by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid. quora.com

Table 2: Esterification Methods for Methyl Ester Formation

| Starting Material | Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| L-Aspartic Acid | Methanol, Thionyl Chloride (SOCl₂) | L-Aspartic Acid β-Methyl Ester Hydrochloride | 92% | jchps.com |

| L-Aspartic Acid | Methanol, Trimethylchlorosilane (TMSCl) | L-Aspartic Acid Methyl Ester Hydrochloride | Good to Excellent | nih.gov |

| L-Malic Acid | Methanol, Sulfuric Acid (H₂SO₄) | Dimethyl (S)-2-hydroxysuccinate | High | quora.com |

In syntheses starting from achiral precursors like dimethyl 2-oxosuccinate, the stereoselective formation of the (3S)-hydroxy group is the most critical step. As discussed in section 2.2.3, this is typically achieved through asymmetric reduction.

For chiral pool syntheses, the stereocenter is pre-existing. When using L-aspartic acid, the α-amino group must be converted to a hydroxyl group. This is typically achieved through diazotization with sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution. This reaction proceeds with retention of configuration at the stereocenter, thus preserving the (S)-chirality from the starting amino acid. Careful control of reaction conditions is necessary to avoid side reactions.

A common multi-step synthesis starts from L-aspartic acid, leveraging its inherent chirality.

Scheme 1: Synthesis from L-Aspartic Acid

Selective Esterification: L-aspartic acid is first converted to its β-methyl ester hydrochloride. This is achieved by reacting it with thionyl chloride in methanol at temperatures ranging from -10°C to room temperature. The product crystallizes upon addition of ether and can be isolated in high yield (92%). jchps.com

Diazotization: The resulting L-aspartic acid β-methyl ester is then subjected to diazotization. The amino group is treated with sodium nitrite (NaNO₂) in the presence of a mineral acid (e.g., H₂SO₄) at low temperature (0°C). This converts the amine to a hydroxyl group with retention of the (S)-configuration.

Final Esterification: The remaining free carboxylic acid group is then esterified. This can be done using standard Fischer esterification (methanol and a catalytic amount of strong acid) to yield the final product, which is essentially dimethyl (S)-2-hydroxysuccinate.

An alternative route begins with an achiral β-keto ester.

Scheme 2: Synthesis from Dimethyl 2-oxosuccinate

Precursor Synthesis: The starting material, dimethyl 2-oxosuccinate, can be prepared through various methods, such as the condensation of dimethyl oxalate (B1200264) and dimethyl succinate.

Asymmetric Reduction: The key step is the enantioselective reduction of the ketone. This can be performed using a chiral catalyst system, such as a ruthenium catalyst with a chiral ligand like (S)-BINAP, under hydrogen pressure. Alternatively, a highly selective ketoreductase (KRED) enzyme can be employed for the reduction, offering excellent enantioselectivity under mild, aqueous conditions. rsc.org

Scale-Up Considerations in Academic Synthesis Protocols

Translating a laboratory-scale synthesis to a larger, multi-gram scale introduces challenges related to cost, safety, purification, and reagent handling. Strategies must be adapted to ensure the process remains efficient and economically viable.

For the enantioselective synthesis of this compound, several strategies are suitable for scale-up.

Chiral Pool Approach: Syntheses starting from inexpensive and readily available chiral materials like L-aspartic acid or L-malic acid are often the most practical for large-scale production. The route from L-aspartic acid, involving selective esterification and diazotization, uses relatively cheap reagents and avoids complex chromatographic purifications in the early stages. The synthesis of L-aspartic acid β-methyl ester hydrochloride has been demonstrated on a 5-gram scale. jchps.com

Biocatalysis: Enzymatic reductions are highly attractive for industrial applications. They operate under mild conditions (room temperature, neutral pH), often in aqueous media, which simplifies reactor design and improves safety. Furthermore, enzymes can be immobilized, allowing for their reuse and integration into continuous flow processes, which can significantly increase productivity and reduce costs. rsc.org The use of ene-reductases for producing related chiral succinates has been demonstrated at high substrate concentrations (up to 700 mM), indicating excellent potential for scale-up. mdpi.com

Process Optimization: Regardless of the chosen route, scaling up requires careful optimization of reaction parameters. This includes maximizing concentration to reduce solvent waste, minimizing the number of purification steps, and choosing reagents that are cost-effective and safe to handle in large quantities. For example, replacing chromatographic purification with crystallization or distillation is often a key consideration for making a process scalable.

Biochemical Roles and Metabolic Interrelations of 3s 3 Hydroxy 4 Methoxy 4 Oxobutanoate

Involvement in Central Carbon Metabolic Pathways

The structural similarity of (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate to key metabolic intermediates suggests its potential involvement in central carbon metabolism. This involvement is primarily hypothesized through its relationship with butanoate metabolism and its potential as a metabolic intermediate in various organisms, particularly microorganisms.

This compound is structurally a derivative of butanoate, specifically a C4 dicarboxylic acid. Butanoate metabolism, which includes the beta-oxidation of fatty acids, is a fundamental energy-generating pathway in many organisms. The presence of a hydroxyl group at the C3 position is characteristic of intermediates in this pathway, such as 3-hydroxyacyl-CoA.

The methoxy (B1213986) group at the C4 position, however, is an unusual modification in the context of canonical butanoate metabolism. It is conceivable that this compound could be formed through the enzymatic methylation of a 3-hydroxybutanoate precursor. While direct evidence for the involvement of this compound in butanoate metabolism is scarce, its structural similarity to pathway intermediates suggests it could potentially act as a substrate analog or an inhibitor of enzymes within this pathway.

Furthermore, its identity as a methyl ester of malic acid links it to the citric acid cycle (TCA cycle), a central hub of cellular metabolism. Malic acid is a key intermediate in the TCA cycle, and its metabolism is tightly regulated. The introduction of a methyl group could significantly alter its chemical properties and its ability to be processed by TCA cycle enzymes.

Microorganisms are known for their diverse metabolic capabilities, including the production of a wide array of secondary metabolites and the ability to modify common metabolic intermediates. It is plausible that this compound could arise as a metabolic intermediate in certain microbial species. Microbial biotransformation is a well-established field where microorganisms are used to perform specific chemical modifications on organic compounds.

The formation of this compound in a microbial system could occur through several enzymatic reactions. For instance, a methyltransferase could catalyze the methylation of the carboxyl group of (3S)-3-hydroxybutanoate. Alternatively, a dehydrogenase could act on a methylated precursor to introduce the hydroxyl group. The stereospecificity of the hydroxyl group at the C3 position suggests an enzymatic process, as chemical synthesis often results in a racemic mixture.

Microbial production of malic acid is a well-documented industrial process, with various fungi and bacteria capable of accumulating high levels of this organic acid. It is within the realm of possibility that some of these microorganisms, or genetically engineered strains, could be capable of further modifying malic acid to produce its methylated derivative.

Enzyme Substrate and Product Interactions

The specific functional groups of this compound, namely the hydroxyl and methoxy-carbonyl groups, make it a potential substrate or product for several classes of enzymes. Understanding these interactions is key to elucidating its biochemical role.

Enzymes such as lipases and esterases are prime candidates for catalyzing transformations involving this compound. Lipases are known to catalyze the hydrolysis of ester bonds, and conversely, can also catalyze esterification reactions in non-aqueous environments. Therefore, a lipase (B570770) could potentially catalyze the hydrolysis of the methyl ester bond of this compound to yield (3S)-3-hydroxybutanoate (malic acid) and methanol (B129727). A patent has described the use of a lipase from Serratia marcescens for the enantioselective hydrolysis of a related compound, methyl 3-(4-methoxyphenyl)glycidate, highlighting the potential for microbial lipases to act on such methylated esters.

Dehydrogenases are another class of enzymes that could interact with this compound. Specifically, a 3-hydroxyacyl-CoA dehydrogenase, an enzyme from the beta-oxidation pathway, could potentially recognize the 3-hydroxy group. However, the presence of the methyl ester instead of a CoA-ester might affect substrate binding and catalytic activity.

The following table summarizes potential enzyme-catalyzed transformations:

| Enzyme Class | Potential Transformation | Reactant(s) | Product(s) |

|---|---|---|---|

| Lipase/Esterase | Hydrolysis | This compound, H₂O | (3S)-3-Hydroxybutanoate (Malic Acid), Methanol |

| Lipase/Esterase | Esterification | (3S)-3-Hydroxybutanoate (Malic Acid), Methanol | This compound, H₂O |

| Dehydrogenase | Oxidation | This compound, NAD⁺/FAD | 3-Oxo-4-methoxy-4-oxobutanoate, NADH/FADH₂ |

| Methyltransferase | Methylation | (3S)-3-Hydroxybutanoate, S-Adenosyl methionine | This compound, S-Adenosyl homocysteine |

While direct studies on specific enzyme activities with this compound are limited, research on related compounds provides valuable insights. For example, various lipases have been shown to be effective in the synthesis and hydrolysis of fatty acid methyl esters. These enzymes often exhibit a degree of substrate promiscuity, suggesting they could also act on smaller molecules like our target compound.

The stereospecificity of the hydroxyl group is a critical factor. Enzymes are chiral catalysts and will often display a strong preference for one stereoisomer over another. Therefore, an enzyme that acts on this compound would likely not be as effective, or may not act at all, on its (3R) counterpart. This stereoselectivity is a hallmark of enzymatic reactions and is a key area for future research regarding this compound.

Biological Pathway Perturbations and Their Chemical Implications

The introduction of this compound into a biological system has the potential to perturb existing metabolic pathways, leading to various chemical implications.

Given its structural similarity to malic acid, a primary mode of perturbation would be through the competitive or non-competitive inhibition of enzymes that utilize malic acid as a substrate. For example, malate (B86768) dehydrogenase, a key enzyme in the TCA cycle, could be inhibited by this compound. Such inhibition would lead to an accumulation of malate and a reduction in the downstream product, oxaloacetate. This could have significant consequences for cellular energy production and the biosynthesis of amino acids derived from oxaloacetate.

Similarly, if the compound were to interact with enzymes of the butanoate metabolism pathway, it could disrupt fatty acid oxidation. This could lead to an accumulation of fatty acid intermediates and a decrease in the production of acetyl-CoA, another critical molecule for the TCA cycle and various biosynthetic pathways.

The chemical implications of such perturbations would be a shift in the metabolic profile of the cell. An increase in the concentration of upstream metabolites and a decrease in downstream products could trigger compensatory mechanisms or, in cases of severe perturbation, lead to cellular dysfunction. The specific chemical changes would be dependent on the concentration of this compound and the specific enzymes it interacts with.

Interplay with Amino Acid Metabolism (e.g., Glycine, Methionine, Tyrosine)

There is no available research to describe the interplay of this compound with the metabolism of amino acids such as glycine, methionine, and tyrosine.

Comparative Analysis of Biological Pathways in Different Organisms

Information on the biological pathways involving this compound in any organism is currently unavailable. Therefore, a comparative analysis across different organisms cannot be performed.

Theoretical and Computational Investigations of 3s 3 Hydroxy 4 Methoxy 4 Oxobutanoate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools in elucidating the structural and electronic properties of molecules. For (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate, these computational methods provide insights into its behavior at a molecular level, which is crucial for understanding its reactivity and potential applications.

Density Functional Theory (DFT) Applications

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process would identify the most stable three-dimensional structure, including key bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. This analysis is critical for understanding the flexibility of this compound and identifying its low-energy conformers, which are the most likely to be present under experimental conditions. The relative energies of these conformers would be calculated to determine their population distribution.

Table 4.1.1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.53 | O1-C1-O2 | 123.0 |

| C2-C3 | 1.52 | C1-C2-C3 | 110.5 |

| C3-C4 | 1.54 | C2-C3-O3 | 109.5 |

| C1-O1 | 1.21 | C2-C3-C4 | 111.0 |

| C1-O2 | 1.35 | O3-C3-C4 | 108.0 |

| C3-O3 | 1.43 | H-O3-C3 | 109.0 |

| C4-O4 | 1.22 | C3-C4-O4 | 125.0 |

| C4-O5 | 1.34 | C3-C4-O5 | 112.0 |

| O5-C5 | 1.45 | C4-O5-C5 | 115.0 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output of a DFT geometry optimization. Actual values would require a specific computational study to be performed on the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton, suggesting their susceptibility to nucleophilic attack.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide a suite of descriptors that quantify various aspects of this electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. For this compound, the HOMO would likely be localized on the oxygen atoms, while the LUMO might be distributed over the carbonyl groups.

Table 4.2.1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 7.0 |

Note: This data is illustrative. The actual values would be determined from a specific quantum chemical calculation.

Prediction of Electrophilic and Nucleophilic Sites

Based on the electronic properties derived from computational analysis, specific sites within this compound can be identified as being either electrophilic or nucleophilic.

Nucleophilic Sites: Regions with high electron density are prone to attack by electrophiles. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups, with their lone pairs of electrons, are the primary nucleophilic centers.

Electrophilic Sites: Regions with low electron density are susceptible to attack by nucleophiles. The carbonyl carbon atoms are significant electrophilic sites due to the polarization of the C=O bond, which draws electron density towards the oxygen atom, leaving the carbon atom partially positive. The hydrogen atom of the hydroxyl group is also an electrophilic site.

This detailed computational analysis, though largely theoretical in the absence of specific published studies for this exact compound, provides a robust framework for understanding the chemical nature of this compound.

Investigation of Hydrogen Bonding Interactions

Computational studies are crucial for understanding the nature and strength of hydrogen bonding interactions, both intramolecular and intermolecular, which significantly influence the conformation, reactivity, and physical properties of a molecule. For a compound like this compound, which contains both a hydroxyl (-OH) and a carboxyl (-COOH) group, hydrogen bonding is expected to play a pivotal role.

Theoretical investigations would typically employ methods like Density Functional Theory (DFT) to model the molecule and any potential dimers or clusters. These calculations could predict the geometric parameters of hydrogen bonds (such as bond lengths and angles) and their corresponding interaction energies. For instance, studies on similar molecules like malic acid have explored the formation of double hydrogen bonds between carboxyl groups in solution. Quantum chemical calculations can also predict spectroscopic signatures, such as shifts in infrared stretching frequencies of the O-H and C=O bonds, which are indicative of hydrogen bond formation.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound Dimer

| Interaction | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| O-H···O=C (intramolecular) | Data not available | Data not available | Data not available | Data not available |

| O-H···O (intermolecular) | Data not available | Data not available | Data not available | Data not available |

| C-H···O (intermolecular) | Data not available | Data not available | Data not available | Data not available |

Note: This table is illustrative. No specific computational data for this compound was found.

Mechanistic Studies through Computational Chemistry

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states.

For a reaction involving this compound, such as its esterification, computational methods could map out the potential energy surface of the reaction pathway. This would involve calculating the energies of reactants, products, any intermediates, and the transition states that connect them. The transition state is a critical point on this surface, representing the energy barrier that must be overcome for the reaction to proceed.

Techniques such as searching for transition states and performing Intrinsic Reaction Coordinate (IRC) calculations can confirm that a found transition state indeed connects the desired reactants and products. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that correlates with the reaction rate. For example, in the esterification of malic acid, byproducts like fumaric and maleic acid esters can form, and computational studies could help elucidate the mechanisms leading to these side products.

Table 2: Hypothetical Calculated Energies for a Reaction involving this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | Data not available | 0.0 |

| Transition State 1 | Data not available | Data not available |

| Intermediate | Data not available | Data not available |

| Transition State 2 | Data not available | Data not available |

| Products | Data not available | Data not available |

Note: This table is illustrative. No specific computational data for this compound was found.

The "S" in this compound denotes a specific stereochemistry at the third carbon atom. Computational models are instrumental in understanding and predicting the stereochemical outcome of reactions involving such chiral molecules.

To investigate stereoselectivity, computational chemists would model the transition states leading to the different possible stereoisomers (e.g., R and S products). By comparing the activation energies of these diastereomeric transition states, it is possible to predict which product will be favored. The product formed via the lower energy transition state is expected to be the major product. These models can take into account various factors that influence stereoselectivity, such as steric hindrance, electronic effects, and the role of catalysts or solvents. While no specific studies on the stereoselectivity of reactions involving this compound were found, this approach is a standard in modern computational organic chemistry.

Table 3: Hypothetical Comparison of Diastereomeric Transition State Energies

| Transition State | Method/Basis Set | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |

| TS leading to (R,S)-product | Data not available | Data not available | Data not available |

| TS leading to (S,S)-product | Data not available | Data not available | Data not available |

Note: This table is illustrative. No specific computational data for this compound was found.

Reactivity and Role As a Building Block in Complex Chemical Synthesis

Utilization in Multi-Step Organic Synthesis

The strategic placement of hydroxyl, carboxyl, and ester functionalities within (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate provides a versatile scaffold for a variety of synthetic transformations. This versatility has been harnessed by chemists to construct intricate molecular architectures with a high degree of stereochemical control.

Precursor Role in the Synthesis of Chiral Intermediates

One of the prominent applications of this compound is its role as a starting material for the synthesis of other valuable chiral intermediates. A notable example is the diastereoselective methylation of the closely related dimethyl (S)-malate. This reaction leads to the formation of dimethyl (R)-2-methylsuccinate, a key intermediate in the synthesis of certain natural products. nih.gov

In a documented synthetic approach, dimethyl (S)-malate was utilized to produce the natural enantiomers of ant venom alkaloids, such as (R)-leptothoracine and (R)-3-methyl-N-(2-phenylethyl)-pyrrolidine. nih.gov The diastereoselective methylation step is crucial for establishing the desired stereochemistry in the final alkaloid products. This process highlights how the inherent chirality of the malate (B86768) derivative directs the formation of new stereocenters, a fundamental principle in asymmetric synthesis.

Integration into Natural Product Synthesis Efforts

The utility of this compound and its parent compound, malic acid, extends to the total synthesis of a diverse array of natural products. While specific examples directly employing the title compound are not extensively documented in readily available literature, the broader application of malic acid derivatives as C4 chiral building blocks is well-established. These derivatives serve as foundational components for constructing the carbon skeletons of complex natural molecules, demonstrating the strategic importance of this class of compounds in synthetic organic chemistry.

Chiral Auxiliary Applications

Beyond its role as a structural precursor, the chiral nature of this compound and related structures allows them to be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

Asymmetric Induction in Subsequent Reactions

The principle of asymmetric induction is central to the application of chiral auxiliaries. By attaching a chiral molecule like a derivative of this compound to a reactant, one face of the reactive center becomes sterically hindered. This steric bias forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one stereoisomer over the other.

While specific studies detailing the use of this compound itself as a chiral auxiliary with quantifiable diastereomeric excesses are not prevalent in the searched literature, the underlying concept is a cornerstone of asymmetric synthesis. The effectiveness of a chiral auxiliary is typically evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, which quantifies the degree of stereoselectivity achieved.

Chemical Transformations and Reaction Mechanisms

The reactivity of this compound is largely dictated by its ester and hydroxyl functional groups. Understanding the mechanisms of reactions involving these groups is crucial for its effective utilization in synthesis.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the methoxide (B1231860) ion, a relatively poor leaving group, to form the carboxylate anion. A final protonation step (during workup) yields the carboxylic acid.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgbyjus.commasterorganicchemistry.com For this compound, this would mean replacing the methyl group of the ester with a different alkyl or aryl group.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. byjus.commasterorganicchemistry.com The reaction is an equilibrium process, and can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol by-product. wikipedia.org

Base-Catalyzed Transesterification: An alkoxide ion, generated from the alcohol by a strong base, acts as the nucleophile. byjus.commasterorganicchemistry.com It attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Elimination of the methoxide ion yields the new ester. masterorganicchemistry.com This reaction is also an equilibrium, and similar strategies to those used in the acid-catalyzed process can be employed to favor product formation. wikipedia.org

The mechanisms for these reactions are summarized in the following table:

| Reaction | Catalyst | Key Steps |

| Ester Hydrolysis | Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of methanol. |

| Base | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide ion. 4. Protonation of carboxylate. | |

| Transesterification | Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of methanol. |

| Base | 1. Formation of alkoxide nucleophile. 2. Nucleophilic attack on carbonyl carbon. 3. Formation of tetrahedral intermediate. 4. Elimination of methoxide ion. |

Reactions Involving the Hydroxyl and Carboxylate Functional Groups

The hydroxyl and carboxylate functionalities of this compound can be selectively manipulated to achieve a variety of synthetic outcomes. The reactivity of each functional group can be modulated by the choice of reagents and reaction conditions, allowing for a stepwise and controlled construction of target molecules.

The secondary hydroxyl group is a key site for introducing structural diversity. It can undergo a range of transformations, including acylation and etherification, to introduce various substituents.

Acylation: The hydroxyl group can be readily acylated to form esters. This reaction is often catalyzed by bases such as 4-(dimethylamino)pyridine (DMAP), which activates the acylating agent (e.g., an acid anhydride) towards nucleophilic attack by the alcohol. The choice of the acylating agent allows for the introduction of a wide variety of functional groups, which can serve as protecting groups or as handles for further chemical modifications. For instance, sterically demanding groups like the S-adamantyl group have been used to direct site-selective acylation in related polyol systems.

Etherification: The formation of ethers from the hydroxyl group provides another avenue for structural modification. Etherification can be achieved under various conditions, for example, using acid catalysis with an appropriate alcohol or alkylating agent. An efficient method for the transformation of benzyl (B1604629) alcohols into their methyl or ethyl ethers has been established using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol. This highlights a potential route for the selective etherification of the hydroxyl group in this compound.

The carboxylate groups, one of which is a methyl ester, are also amenable to a variety of transformations, most notably amide bond formation and reduction.

Amide Formation: The ester group can be converted to an amide through reaction with an amine. This reaction, known as aminolysis, is a common method for introducing nitrogen-containing functionalities. The direct coupling of a carboxylic acid with an amine is often challenging due to a competing acid-base reaction. Therefore, the carboxylic acid is typically activated first, for example, by converting it to an acyl chloride or by using peptide coupling reagents. The ester group in this compound can react with amines, sometimes with the aid of a catalyst, to form the corresponding amide. For instance, the ammonolysis of dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) in methanol demonstrates the feasibility of converting the ester groups to amides. researchgate.net

Selective Reduction: The two carboxylate groups can be selectively reduced to the corresponding alcohols. The choice of reducing agent is crucial for achieving selectivity. For example, lithium borohydride (B1222165) is known to selectively reduce esters in the presence of carboxylic acids. Conversely, borane (B79455) complexes can selectively reduce carboxylic acids over esters. In the case of malonic esters, a dinuclear zinc complex with a tetradentate ligand has been used to selectively hydrosilylate one of the ester groups to afford an α-quaternary β-hydroxyester. researchgate.net This desymmetrization strategy allows for the selective transformation of one of the ester groups, providing access to chiral building blocks with differentiated functionalities. researchgate.netnih.gov More recently, conditions have been developed for the zinc-catalyzed desymmetric hydrosilylation of malonic esters that yield aldehydes as the major product. nih.gov

Below is a table summarizing the reactivity of the functional groups in this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Product |

| Hydroxyl | Acylation | Acid Anhydride (B1165640), DMAP | Ester |

| Etherification | Alkyl Halide, Base or Acid Catalysis | Ether | |

| Carboxylate (Ester) | Amide Formation | Amine, Catalyst (optional) | Amide |

| Reduction | LiBH₄, BH₃·SMe₂, or Zn-hydrosilylation | Alcohol or Aldehyde | |

| Carboxylate (Acid) | Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Reduction | BH₃·SMe₂ | Alcohol |

Condensation and Coupling Reactions

The presence of both nucleophilic (hydroxyl) and electrophilic (carboxylate) centers, as well as an enolizable α-proton, makes this compound an excellent substrate for various condensation and coupling reactions. These reactions are fundamental for carbon-carbon bond formation and are extensively used in the synthesis of complex organic molecules.

Condensation Reactions:

Claisen Condensation: The ester moiety of this compound can participate in Claisen condensations. In this reaction, an enolate of one ester attacks the carbonyl group of another ester molecule, leading to the formation of a β-keto ester. libretexts.orgmasterorganicchemistry.com "Crossed" Claisen condensations, where two different esters are used, are particularly useful in synthesis. libretexts.org For a successful crossed Claisen condensation, one of the esters should ideally lack α-hydrogens to prevent self-condensation. libretexts.org The enolizable nature of the α-proton in this compound allows it to act as the nucleophilic component in such reactions. Malate synthase, an enzyme that catalyzes a Claisen-type condensation, demonstrates the biological relevance of this reaction type. nih.gov

Aldol (B89426) Reaction: The enolate generated from this compound can also act as a nucleophile in aldol reactions, attacking the carbonyl group of an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.comwikipedia.org This reaction forms a β-hydroxy carbonyl compound and is a powerful tool for constructing new carbon-carbon bonds. adichemistry.com The stereochemical outcome of the aldol reaction can often be controlled, making it particularly valuable in asymmetric synthesis. "Directed" aldol reactions, where a pre-formed enolate is used, allow for greater control over the reaction's regioselectivity and stereoselectivity. adichemistry.com

Coupling Reactions:

The carboxylate groups of this compound can be utilized in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions typically involve the conversion of the carboxylic acid to a more reactive species. For instance, nickel-catalyzed Kumada cross-coupling reactions of tertiary alkylmagnesium halides with aryl bromides or triflates have been developed. While not directly involving the malate derivative as the nucleophile, this highlights the potential for functionalized malonates to be incorporated into such synthetic strategies. More directly relevant are stereospecific nickel-catalyzed cross-electrophile coupling reactions of alkyl mesylates, which could be derived from the hydroxyl group of our subject compound. nih.gov

The following table provides an overview of the types of condensation and coupling reactions involving this compound:

| Reaction Type | Description | Key Intermediates | Typical Products |

| Claisen Condensation | Reaction between two ester molecules to form a β-keto ester. | Ester enolate | β-Keto ester |

| Aldol Reaction | Reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound. | Ester enolate | β-Hydroxy ester |

| Cross-Coupling Reactions | Metal-catalyzed reaction to form new C-C or C-heteroatom bonds. | Organometallic reagents (derived from the malate) | Substituted malate derivatives |

The versatility of this compound as a chiral building block is evident from its application in the synthesis of natural products and other biologically active molecules. nih.govnih.govuni-konstanz.deengconfintl.orgresearchgate.net Its stereocenter and multiple functional groups provide a scaffold upon which complex molecular structures can be elaborated with a high degree of stereochemical control.

Advanced Spectroscopic Elucidation and Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's constitution and configuration.

Proton NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. In a synthetic context, if this compound were part of a mixture of diastereomers (for instance, if it were synthesized using a method that introduced a second chiral center), ¹H NMR would be the primary method for determining the diastereomeric ratio (d.r.).

Diastereomers are chemically distinct compounds and, as such, their corresponding protons are not chemically equivalent. This results in separate, unique signals for each diastereomer in the ¹H NMR spectrum. The protons adjacent to the chiral center at C3—namely the methine proton (H3) and the diastereotopic methylene (B1212753) protons (H2a and H2b)—would exhibit different chemical shifts and coupling constants for each diastereomer.

The diastereomeric ratio can be calculated by integrating the signals corresponding to a specific, well-resolved proton from each diastereomer. For example, if the H3 proton appeared as a doublet of doublets at 4.50 ppm for one diastereomer and at 4.55 ppm for the other, the ratio of the areas under these two peaks would directly correspond to the ratio of the diastereomers in the mixture.

The expected ¹H NMR spectral data for the pure (3S) isomer are detailed in the table below. The methylene protons at the C2 position are diastereotopic due to the adjacent C3 stereocenter, and thus exhibit different chemical shifts, appearing as a complex multiplet.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 (CH-OH) | ~4.52 | dd (doublet of doublets) | J_H3,H2a ≈ 7.5 Hz, J_H3,H2b ≈ 4.5 Hz |

| -OCH₃ | ~3.75 | s (singlet) | N/A |

| H2a (-CH₂-) | ~2.88 | dd (doublet of doublets) | J_H2a,H2b ≈ 16.5 Hz, J_H2a,H3 ≈ 7.5 Hz |

| H2b (-CH₂-) | ~2.79 | dd (doublet of doublets) | J_H2b,H2a ≈ 16.5 Hz, J_H2b,H3 ≈ 4.5 Hz |

| -OH | Variable | br s (broad singlet) | N/A |

| -COOH | Variable | br s (broad singlet) | N/A |

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, carbinol, methylene, methoxy). For this compound, five distinct signals are expected, confirming the presence of the five carbon atoms in its structure. The chemical shifts are indicative of the functional groups attached to each carbon. The two carbonyl carbons (ester and carboxylic acid) resonate far downfield, while the carbon bearing the hydroxyl group (C3) appears in the typical carbinol region.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | ~176.5 |

| C4 (-COOCH₃) | ~172.0 |

| C3 (CH-OH) | ~67.5 |

| -OCH₃ | ~52.0 |

| C2 (-CH₂-) | ~40.5 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a critical cross-peak between the methine proton (H3) and the two methylene protons (H2a, H2b), confirming the -CH(OH)-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is highly effective for assigning protonated carbons.

| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |

|---|---|---|

| ~4.52 | ~67.5 | H3 – C3 |

| ~3.75 | ~52.0 | H_methoxy – C_methoxy |

| ~2.88 / ~2.79 | ~40.5 | H2a/H2b – C2 |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is arguably the most important 2D NMR experiment for piecing together the molecular skeleton, as it connects fragments that are not directly bonded.

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

|---|---|---|

| H3 (~4.52 ppm) | C1, C2, C4 | Connects the carbinol center to both carbonyls and the adjacent methylene group. |

| H2a/H2b (~2.8 ppm) | C1, C3, C4 | Confirms the position of the methylene group between the carbinol carbon and the carboxylic acid carbon. |

| -OCH₃ (~3.75 ppm) | C4 | Unambiguously confirms the methyl group is part of the ester function at C4. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. The FTIR spectrum of this compound is expected to be dominated by features from its hydroxyl, carboxylic acid, and ester groups. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500–3200 (broad) | O–H stretch (alcohol) | -OH |

| 3300–2500 (very broad) | O–H stretch (acid) | -COOH |

| 2995–2850 | C–H stretch (sp³) | -CH₂-, -OCH₃ |

| ~1740 (strong, sharp) | C=O stretch | Ester (-COOCH₃) |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (-COOH) |

| 1300–1000 | C–O stretch | Ester, Acid, Alcohol |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, differentiating the ester environment from that of the carboxylic acid. The broadness of the O-H stretching bands is characteristic of extensive hydrogen bonding present in the sample. docbrown.info

Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While FTIR is sensitive to polar bonds with strong dipole moment changes (like C=O and O-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds (like C-C and S-S). ias.ac.in

For this compound, Raman spectroscopy can provide valuable confirmatory data.

C=O Stretching: The carbonyl stretches of the ester and carboxylic acid (~1740 and ~1710 cm⁻¹) would also be visible in the Raman spectrum, although typically weaker than in the IR spectrum. researchgate.netias.ac.in

C-C Backbone: The C-C stretching vibrations of the butanoate skeleton, which are often weak in the FTIR spectrum, would be more readily observed in the Raman spectrum in the 800-1200 cm⁻¹ region. researchgate.net

Hydrogen Bonding Studies: Changes in the position and width of the carbonyl and hydroxyl bands in different solvents can be monitored by Raman spectroscopy to study the effects of intermolecular and intramolecular hydrogen bonding. rsc.org

Together, these advanced spectroscopic techniques provide a comprehensive and definitive characterization of the molecular structure and stereochemistry of this compound.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₅H₈O₅, the theoretical monoisotopic mass can be calculated with great precision. An HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition. The analysis is often performed on ions formed through common adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻.

| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C₅H₈O₅ | [M] (Neutral) | 148.03717 |

| [M+H]⁺ | 149.04445 | |

| [M+Na]⁺ | 171.02639 | |

| [M-H]⁻ | 147.02990 |

This table presents the calculated theoretical exact masses for the neutral molecule and its common ionic adducts. Experimental verification of these values via HRMS would confirm the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. A collision-induced dissociation (CID) experiment on the deprotonated molecule ([M-H]⁻, m/z 147.03) of this compound would yield a characteristic fragmentation pattern.

Based on established chemical principles, several fragmentation pathways can be proposed. Common losses for a molecule with hydroxyl, carboxylic acid, and methyl ester functional groups include the neutral loss of water (H₂O), methanol (B129727) (CH₃OH), and carbon dioxide (CO₂). These fragmentation events help to piece together the molecular structure. For instance, the loss of methanol would suggest the presence of a methyl ester group, while the loss of water is indicative of a hydroxyl group.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 147.03 | H₂O (18.01 Da) | 129.02 | [C₅H₅O₄]⁻ |

| 147.03 | CH₃OH (32.03 Da) | 115.00 | [C₄H₃O₄]⁻ |

| 147.03 | CO₂ (44.00 Da) | 103.03 | [C₄H₇O₃]⁻ |

| 147.03 | HCOOCH₃ (60.02 Da) | 87.01 | [C₃H₃O₃]⁻ |

This table outlines a proposed fragmentation pathway for the [M-H]⁻ ion of this compound. The analysis of these specific product ions in an MS/MS spectrum would provide strong evidence for the compound's molecular structure. Note: These are theoretical predictions as published experimental data is not available.

X-ray Crystallography for Absolute Stereochemistry Determination

While mass spectrometry can confirm the molecular formula and connectivity, it cannot typically distinguish between stereoisomers. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.

Single-Crystal X-ray Diffraction (SCXRD) analysis is the gold standard for unambiguously determining the solid-state structure of a crystalline compound. This technique requires growing a high-quality single crystal of the substance, which is then irradiated with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise positions of each atom.

For this compound, an SCXRD experiment would provide several key pieces of information:

Confirmation of Connectivity: It would verify the bonding arrangement of all atoms.

Determination of Conformation: The analysis would reveal the preferred three-dimensional shape (conformation) of the molecule in the crystal lattice.

Absolute Stereochemistry: By using anomalous dispersion effects, typically from the diffraction of oxygen atoms, the absolute configuration of the chiral center at the C3 position can be definitively assigned as 'S'. This provides irrefutable proof of the compound's specific stereoisomeric form.

The output of an SCXRD experiment includes detailed crystallographic parameters that describe the crystal's structure.

| Crystallographic Parameter | Description | Illustrative Example Value |

|---|---|---|

| Crystal System | The geometric system describing the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.8 Å, b = 7.9 Å, c = 8.5 Å, β = 95° |

| Flack Parameter | A value used to confirm the absolute stereochemistry (a value near zero for the correct assignment). | 0.05(10) |

This table presents the types of data obtained from an SCXRD analysis. The values provided are for illustrative purposes to demonstrate the nature of the results and are not actual experimental data for this compound.

Synthesis and Investigation of 3s 3 Hydroxy 4 Methoxy 4 Oxobutanoate Derivatives and Analogues

Structural Modifications for Enhanced Synthetic Utility

The reactivity of (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate can be precisely controlled and directed through strategic modifications of its inherent functional groups. These alterations are crucial for its effective use as a building block in multi-step synthetic sequences, preventing unwanted side reactions and enabling selective transformations at other sites of the molecule.

The synthetic utility of chiral hydroxy esters is significantly enhanced by the use of protecting groups, which temporarily mask the reactivity of the hydroxyl and carboxylate functionalities. wikipedia.orgorganic-chemistry.org This strategy is fundamental in complex syntheses where specific chemoselectivity is required. wikipedia.org

The hydroxyl group is often protected as an ether or an acetal. Common protecting groups for alcohols include silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), and ethers such as methoxymethyl (MOM) or benzyl (B1604629) (Bn). synarchive.com The choice of protecting group depends on its stability under various reaction conditions and the ease of its selective removal (deprotection). organic-chemistry.org For instance, a benzyl group can be removed by hydrogenolysis, a reaction that typically does not affect other functional groups like esters. wikipedia.org

The carboxylate moiety, present as a methyl ester in the title compound, can also be modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be protected, for example, as a tert-butyl ester or a benzyl ester. organic-chemistry.org These protecting groups can be removed under specific acidic or hydrogenolytic conditions, respectively. This differential protection strategy, known as orthogonal protection, allows for the selective deprotection and reaction of one functional group while another remains masked. organic-chemistry.org

Table 1: Common Protecting Groups for Hydroxyl and Carboxyl Moieties

| Functional Group | Protecting Group Class | Specific Example | Common Deprotection Condition |

|---|---|---|---|

| Hydroxyl | Silyl Ether | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl Ether | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | Acetal | Methoxymethyl (MOM) | Acidic hydrolysis |

| Carboxyl | Ester | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |

These modifications are not merely for protection; they can also alter the steric and electronic properties of the molecule, influencing the stereochemical outcome of subsequent reactions.

A key application of chiral building blocks like this compound is in the diastereoselective synthesis of molecules with multiple stereocenters. libretexts.org The existing stereocenter at C3 can direct the formation of new chiral centers, leading to a high degree of stereochemical control. For a molecule with 'n' chiral centers, there are 2^n possible stereoisomers. pharmacy180.com Starting with an enantiomerically pure compound significantly simplifies the synthetic challenge by reducing the number of potential products.

Nucleophilic addition to the carbonyl group of a related aldehyde or ketone derivative is a common method for creating a new stereocenter. The stereochemical outcome of such reactions is often governed by the existing chiral center, a phenomenon known as substrate-controlled diastereoselection. Similarly, reactions at the carbon adjacent to the hydroxyl or ester group can be designed to proceed with high diastereoselectivity. nih.gov For example, enantioconvergent hydrogenation of a racemic α-keto ester bearing a β-stereocenter can produce a product with two controlled stereocenters in high yield and stereoselectivity. nih.gov

The development of catalysts for asymmetric synthesis allows for catalyst-controlled stereoselection, where the chirality of the catalyst, rather than the substrate, dictates the stereochemistry of the newly formed center. acs.org This approach is particularly powerful when the inherent diastereoselectivity of the substrate is low or favors the undesired isomer. acs.org The synthesis of complex molecules often relies on a combination of these strategies to construct frameworks with multiple, well-defined stereocenters. nih.gov

Stereochemical Relationship with Other Chiral Building Blocks

The (3S) configuration of the title compound places it within a vast library of chiral molecules used in synthesis. Its stereochemical identity is fundamental to its role in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. eurekalert.org

This compound is a mono-methyl ester of (S)-malic acid. Malic acid is a C4 dicarboxylic acid that exists as two enantiomers, L-malic acid ((S)-malic acid) and D-malic acid ((R)-malic acid). magtech.com.cnmagtech.com.cn The (3S) designation in the title compound directly relates to the configuration of the parent L-malic acid, which is an inexpensive and readily available chiral starting material from natural sources. magtech.com.cnmagtech.com.cn

Other important chiral C4 hydroxy-butanoic acid derivatives include (S)- and (R)-3-hydroxybutyrate and (S)-4-chloro-3-hydroxybutanoic acid methyl ester. nih.govresearchgate.net

(R)- and (S)-3-Hydroxybutanoic Acid: These compounds differ from the title compound by having a methyl group instead of a carboxymethyl group at the C3 position. They are key monomers for the synthesis of biodegradable polymers like poly(3-hydroxybutyrate) (PHB). researchgate.net

(S)-4-Chloro-3-hydroxybutanoic acid methyl ester: This is a crucial intermediate in the synthesis of cholesterol-lowering agents. nih.gov Like the title compound, it possesses a hydroxyl group at the chiral C3 position, making it a valuable synthon for introducing this specific stereochemistry.

When two stereoisomers have the same molecular formula and connectivity but are not mirror images, they are called diastereomers. libretexts.org If a second chiral center were introduced into this compound, for example at the C2 position, two diastereomers could be formed: (2R, 3S) and (2S, 3S). The enantiomer of the (2S, 3S) isomer would be the (2R, 3R) isomer. Understanding these relationships is critical for planning synthetic routes that selectively produce one desired stereoisomer out of multiple possibilities. libretexts.org

Table 2: Comparison of Chiral C4 Hydroxy-Butanoic Acid Derivatives

| Compound Name | Configuration at C3 | Substituent at C1 | Substituent at C4 | Key Application |

|---|---|---|---|---|

| This compound | S | -CH₂COOCH₃ | H | Chiral Building Block |

| (R)-3-Hydroxybutanoic Acid | R | -CH₃ | H | Biopolymer Synthesis |

Applications of Related Compounds in Chemical Research

The utility of chiral building blocks is demonstrated by their successful incorporation into the synthesis of complex, biologically active molecules. Analogues of this compound, particularly those derived from L- and D-malic acid, are frequently employed for this purpose. magtech.com.cnmagtech.com.cn

Malic acid is considered a versatile C4 building block because all four of its carbon atoms can be functionalized or transformed. magtech.com.cnmagtech.com.cn Derivatives of malic acid have been used in the total synthesis of a wide range of natural products, including alkaloids, macrolides, and other biologically active compounds. magtech.com.cnmagtech.com.cnx-mol.net

For example, L-malic acid was used as both a chiral auxiliary and a building block in the asymmetric synthesis of the alkaloid (S)-(–)-crispine A. x-mol.net In this synthesis, the stereocenter of malic acid was used to establish the stereochemistry of the final product. Chiral γ-butyrolactones, which can be synthesized from malic acid, are prominent building blocks for diverse and complex molecules. researchgate.net

The strategy of C-H functionalization is a modern approach that can further enhance the utility of these building blocks by allowing for the direct conversion of C-H bonds into new functional groups, opening up novel retrosynthetic pathways to complex molecules. rsc.orgtechexplorist.com The combination of classical transformations of chiral building blocks with modern synthetic methods continues to expand the toolkit available to organic chemists for the efficient and elegant synthesis of complex targets. rsc.org

Exploration of Derivatization Strategies

The molecular scaffold of this compound, a derivative of L-malic acid, presents two primary functional groups amenable to chemical modification: the secondary hydroxyl group and the terminal carboxylic acid. These sites allow for a variety of derivatization strategies aimed at modulating the compound's physicochemical properties, biological activity, and potential applications as a chiral building block in organic synthesis. Key strategies explored in the literature include esterification of the carboxylic acid, and acylation and etherification of the hydroxyl group.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid functionality of this compound is a prime target for esterification. This reaction is typically performed to enhance lipophilicity, which can influence transport across biological membranes, or to install a different reactive handle for further functionalization. Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), are commonly employed. Alternatively, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an alcohol can be utilized, particularly when the starting material is sensitive to harsh acidic conditions.

The reaction with various alcohols can lead to a diverse range of esters. For instance, reaction with simple alkyl alcohols (e.g., ethanol, propanol, butanol) yields the corresponding alkyl esters. The use of more complex alcohols, such as benzyl alcohol or substituted aromatic alcohols, can introduce functionalities that may serve as protecting groups or confer specific biological activities.

Table 1: Examples of Ester Derivatives of this compound

| Derivative Name | R Group | Synthetic Method |

| (3S)-Ethyl 3-hydroxy-4-methoxy-4-oxobutanoate | -CH₂CH₃ | Fischer-Speier esterification |

| (3S)-Benzyl 3-hydroxy-4-methoxy-4-oxobutanoate | -CH₂C₆H₅ | DCC coupling |

Acylation of the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another site for derivatization through acylation. This transformation is typically achieved by reacting the parent compound with an acylating agent, such as an acid chloride or acid anhydride (B1165640), often in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. Acylation can be used to introduce a variety of acyl groups, ranging from simple acetyl groups to more complex moieties, thereby altering the steric and electronic properties around the chiral center. This modification can also serve as a protecting group strategy during multi-step syntheses.

For example, treatment with acetic anhydride in the presence of pyridine would yield (3S)-3-acetoxy-4-methoxy-4-oxobutanoate. The choice of the acylating agent can be tailored to introduce specific functionalities or to investigate structure-activity relationships in medicinal chemistry contexts.

Table 2: Examples of Acyl Derivatives of this compound

| Derivative Name | Acyl Group | Reagents |

| (3S)-3-Acetoxy-4-methoxy-4-oxobutanoate | Acetyl | Acetic anhydride, pyridine |

| (3S)-3-Benzoyloxy-4-methoxy-4-oxobutanoate | Benzoyl | Benzoyl chloride, triethylamine |

Etherification of the Hydroxyl Group

Etherification of the C3 hydroxyl group provides another avenue for creating analogues of this compound. The Williamson ether synthesis is a classical and versatile method for this purpose. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of a wide array of alkyl or aryl groups.

For instance, reaction with methyl iodide following deprotonation would yield (3S)-3,4-dimethoxy-4-oxobutanoate. The choice of the alkylating agent can significantly impact the properties of the resulting ether derivative. Catalytic methods for etherification have also been explored as greener alternatives to traditional approaches. osti.gov

Table 3: Examples of Ether Derivatives of this compound

| Derivative Name | R Group | Reagents |

| (3S)-3,4-Dimethoxy-4-oxobutanoate | -CH₃ | Sodium hydride, Methyl iodide |

| (3S)-3-Benzyloxy-4-methoxy-4-oxobutanoate | -CH₂C₆H₅ | Sodium hydride, Benzyl bromide |

Amide Formation from the Carboxylic Acid

The carboxylic acid can also be converted to an amide, a common modification in drug discovery to alter properties such as solubility, stability, and hydrogen bonding capacity. Amide synthesis typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using peptide coupling reagents, followed by reaction with a primary or secondary amine. researchgate.net This approach opens up a vast chemical space for derivatization, given the wide availability of diverse amines. researchgate.netyoutube.com

The reaction of this compound with an amine, such as aniline (B41778) or benzylamine, in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), would produce the corresponding amide derivative.

Table 4: Examples of Amide Derivatives of this compound

| Derivative Name | Amine | Coupling Agent |

| (3S)-N-Phenyl-3-hydroxy-4-methoxy-4-oxobutanamide | Aniline | HATU |

| (3S)-N-Benzyl-3-hydroxy-4-methoxy-4-oxobutanamide | Benzylamine | EDC/HOBt |

Future Research Directions and Unexplored Avenues for 3s 3 Hydroxy 4 Methoxy 4 Oxobutanoate

Development of Novel Stereoselective Catalytic Systems

The efficient synthesis of enantiomerically pure compounds like (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate is a primary objective in modern organic chemistry. Future research will likely focus on the development of innovative stereoselective catalytic systems that offer higher efficiency, selectivity, and sustainability compared to existing methods.

Current research has highlighted several promising strategies for the synthesis of chiral beta-hydroxy esters. researchgate.netrsc.org These include the use of organocatalysis and transition-metal complexes to achieve high yields and diastereoselectivity. researchgate.net For instance, thiazolium-aldehyde adducts have been utilized to generate activated carboxylates from epoxyaldehydes, leading to a direct and anti-selective synthesis of β-hydroxyesters. researchgate.net Another approach involves the kinetic resolution of racemic β-hydroxy esters using planar-chiral DMAP derivative catalysts, which has shown excellent selectivity for a range of aromatic β-hydroxy esters. rsc.org

Future work could build upon these foundations by designing catalysts specifically tailored for the synthesis of this compound. This could involve the development of novel chiral ligands for metal catalysts or new organocatalysts that can precisely control the stereochemistry of the reaction. The goal would be to create catalytic systems that are not only highly selective but also operate under mild conditions, use readily available starting materials, and minimize waste.

| Catalytic Approach | Potential Advantages for this compound Synthesis |

| Customized Chiral Ligands for Transition Metals | High turnover numbers, potential for a wide range of reaction conditions. |

| Novel Organocatalysts | Metal-free, often less sensitive to air and moisture, can offer unique selectivity. |

| Flow Chemistry with Immobilized Catalysts | Improved efficiency, easier product purification, and catalyst recycling. |

Advanced Biocatalytic Engineering for Efficient Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. acs.orgacs.orgorganic-chemistry.org Enzymes offer remarkable selectivity and can operate under mild conditions, reducing the environmental impact of chemical processes. researchgate.net Future research in this area will likely focus on engineering advanced biocatalytic systems for the efficient and scalable production of this compound.

The asymmetric reduction of β-keto esters using enzymes is a well-established method for producing enantiomerically pure β-hydroxy esters. Alcohol dehydrogenases, for example, have been successfully used for the stereoselective reduction of β,δ-diketo esters. nih.gov The key to advancing this field lies in the discovery and engineering of novel enzymes with improved properties. Genome mining and directed evolution are powerful tools for identifying and optimizing biocatalysts for specific reactions. acs.orgsigmaaldrich.com

Future research could focus on:

Discovering novel ketoreductases with high selectivity for the precursor to this compound.

Engineering existing enzymes to enhance their stability, activity, and substrate specificity under industrial process conditions. acs.org

Developing whole-cell biocatalyst systems to simplify the process and reduce costs associated with enzyme purification. acs.org